Cas no 214910-41-5 (ethyl (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylate)
214910-41-5 structure
Product Name:ethyl (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylate
Numero CAS:214910-41-5
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD08691402
CID:243014
PubChem ID:11183347
Update Time:2025-04-19
ethyl (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Azabicyclo[2.2.1]heptane-3-carboxylicacid, ethyl ester, (1R,3S,4S)-
- 2-Azabicyclo[2.2.1]heptane-3-carboxylicacid,ethylester,(1R,3S,4S)-(9CI)
- ethyl (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylate
- QJGGRDROGASHNR-RNJXMRFFSA-N
- SCHEMBL12213921
- ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
- (1R,3S,4S)-Ethyl2-azabicyclo[2.2.1]heptane-3-carboxylate
- 214910-41-5
- (1R,3S,4S)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
- ethyl (1R, 3S, 4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
-
- MDL: MFCD08691402
- Inchi: 1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1
- Chiave InChI: QJGGRDROGASHNR-RNJXMRFFSA-N
- Sorrisi: O(CC)C([C@@H]1[C@H]2CC[C@H](C2)N1)=O
Proprietà calcolate
- Massa esatta: 169.11035
- Massa monoisotopica: 169.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 38.3Ų
Proprietà sperimentali
- PSA: 38.33
ethyl (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM315358-1g |
(1R,3S,4S)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate |
214910-41-5 | 95% | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-34892-1.0g |
ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate |
214910-41-5 | 1.0g |
$0.0 | 2023-02-13 | ||
| Enamine | EN300-34892-1g |
ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate |
214910-41-5 | 1g |
$0.0 | 2023-09-03 |
ethyl (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylate Letteratura correlata
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
214910-41-5 (ethyl (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso